Piperazine-2-carboxylic acid dihydrochloride
Overview
Description
Piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with trifluoroacetic anhydride to form N,N’-di(trifluoroacetyl)ethylenediamine. This intermediate is then reacted with methyl β,β-dibromopropionate in the presence of sodium hydroxide, potassium hydroxide, or sodium hydride to yield methyl N,N’-di(trifluoroacetyl)piperazine-2-carboxylate. The final step involves the removal of the trifluoroacetyl groups and hydrolysis of the ester groups to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced by adding concentrated hydrochloric acid to an ethanol solution of anhydrous piperazine. The reaction is carried out under ice bath conditions, and the resulting solid is filtered to obtain this compound with a high yield .
Chemical Reactions Analysis
Types of Reactions
Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various piperazine derivatives, such as N-substituted piperazines and piperazine-2-carboxylates .
Scientific Research Applications
Piperazine-2-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly useful in the development of anthelmintic drugs.
Comparison with Similar Compounds
Piperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
Pipecolinic acid: Another piperazine derivative used in the synthesis of pharmaceuticals.
4-Boc-piperazine-2-carboxylic acid: Used as a protecting group in peptide synthesis.
2-Picolinic acid: Used in the synthesis of coordination compounds
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds.
Properties
IUPAC Name |
piperazine-2-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928174 | |
Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133525-05-0, 3022-15-9 | |
Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperazine-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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